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molecular formula C11H23O5P B3259200 tert-Butyl 2-(diethoxyphosphoryl)propanoate CAS No. 31460-03-4

tert-Butyl 2-(diethoxyphosphoryl)propanoate

Cat. No. B3259200
M. Wt: 266.27 g/mol
InChI Key: YMMCNZHNCAARBJ-UHFFFAOYSA-N
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Patent
US08877805B2

Procedure details

2-Bromo-propanoic acid tert-butyl ester (17.4 g, 83 mmol) and triethyl phosphite (14.5 g, 87 mmol) were mixed, and the mixture was stirred at 110° C. overnight. The reaction mixture was dried under reduced pressure to give the title compound (23.9 g).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:10])[CH:7](Br)[CH3:8])([CH3:4])([CH3:3])[CH3:2].[P:11]([O:18]CC)([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14]>>[C:1]([O:5][C:6](=[O:10])[CH:7]([P:11]([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])=[O:18])[CH3:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(C)Br)=O
Name
Quantity
14.5 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(C)P(=O)(OCC)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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